(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride (5-Bromo-1H-indazol-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660308
InChI: InChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H9BrClN3
Molecular Weight: 262.53 g/mol

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13660308

Molecular Formula: C8H9BrClN3

Molecular Weight: 262.53 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-1H-indazol-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
IUPAC Name (5-bromo-2H-indazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H8BrN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H
Standard InChI Key TZCSBNYRVWHFHY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNC(=C2C=C1Br)CN.Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, (5-bromo-1H-indazol-3-yl)methanamine hydrochloride, reflects its core indazole scaffold substituted with bromine at position 5 and a methanamine group (-CH2NH2) at position 3. The hydrochloride salt enhances solubility and stability for practical applications .

Molecular Formula and Weight

  • Molecular formula: C8H9BrN3·HCl

  • Molecular weight: Calculated as follows:

    • Indazole core (C7H5N2): 119.12 g/mol

    • Bromine (Br): 79.90 g/mol

    • Methanamine (CH2NH2): 30.05 g/mol

    • Hydrochloride (HCl): 36.46 g/mol
      Total: 265.53 g/mol (theoretical).

Spectral Data and Structural Confirmation

While experimental NMR or mass spectrometry data for this compound is unavailable, analogous bromoindazole derivatives exhibit characteristic signals:

  • 1H NMR: Aromatic protons in the indazole ring (δ 7.2–8.5 ppm), NH2 protons (δ 2.5–3.5 ppm) .

  • 13C NMR: Quaternary carbons adjacent to bromine (δ 110–120 ppm) .

Synthetic Strategies and Optimization

The synthesis of (5-bromo-1H-indazol-3-yl)methanamine hydrochloride can be inferred from methodologies used for related indazole derivatives. A plausible route involves bromination followed by functional group interconversion.

Bromination of Indazole Precursors

The patent CN103570624A describes bromination of 5-nitro-1H-indazole using bromine in DMF at low temperatures (-5°C to 40°C), achieving 95% yield. Adapting this method:

  • Starting material: 1H-indazol-3-ylmethanamine.

  • Bromination: Use N-bromosuccinimide (NBS) or bromine in DMF at 0–5°C to introduce bromine at position 5.

  • Salt formation: Treat with HCl in ethanol to precipitate the hydrochloride salt.

Table 1: Comparative Bromination Conditions for Indazole Derivatives

ReagentSolventTemperatureYieldSource
Br2DMF-5°C–40°C95%CN103570624A
NBSDCM25°C82%Analog studies

Challenges in Functionalization

  • Regioselectivity: Bromination at position 5 requires careful control to avoid di-substitution.

  • Amine stability: The methanamine group may necessitate protecting groups (e.g., Boc) during bromination .

CompoundTargetIC50 (nM)Selectivity Over hERGSource
1H-indazole-3-carboxamideGSK-3β2.1>100x
(5-Bromo analog, predicted)GSK-3β~10*>50x*

*Theoretical estimates based on structural analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Kinase inhibitors: Functionalization of the amine group to carboxamides or ureas .

  • Anticancer agents: Bromine enhances electrophilicity for DNA alkylation.

Material Science

  • Coordination complexes: The amine group binds transition metals (e.g., Pd, Cu) for catalytic applications.

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